molecular formula C27H21N3O4 B11369722 5-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

5-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11369722
M. Wt: 451.5 g/mol
InChI Key: PEMYPKDDEXFMIT-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of multiple functional groups, including oxazole, benzofuran, and carbamoyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common method involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

    Introduction of Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an α-haloketone and an amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and oxazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, targeting the carbamoyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amines from carbamoyl groups.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole and benzofuran rings are crucial for binding to these targets, while the carbamoyl group enhances its solubility and bioavailability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylphenyl)sulfinyl-1-phenyl-1H-tetrazole
  • 5-(4-methylphenyl)sulfonyl-1-phenyl-1H-tetrazole
  • 4-(2-iodophenyl)-6-methyl-5-(2-methylphenyl)carbamoyl-1,4,5,6-tetrahydropyridine-2-thiolate

Uniqueness

Compared to similar compounds, 5-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both oxazole and benzofuran rings allows for diverse interactions with molecular targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C27H21N3O4

Molecular Weight

451.5 g/mol

IUPAC Name

5-(4-methylphenyl)-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H21N3O4/c1-16-7-11-18(12-8-16)23-15-21(30-34-23)26(31)29-24-20-5-3-4-6-22(20)33-25(24)27(32)28-19-13-9-17(2)10-14-19/h3-15H,1-2H3,(H,28,32)(H,29,31)

InChI Key

PEMYPKDDEXFMIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)C

Origin of Product

United States

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